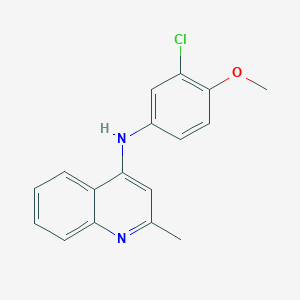
N-(3-chloro-4-methoxyphenyl)-2-methyl-4-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-2-methyl-4-quinolinamine, also known as AG-490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is derived from the quinoline family and is known to have a variety of biochemical and physiological effects. The purpose of
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methoxyphenyl)-2-methyl-4-quinolinamine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In particular, this compound has been shown to inhibit the activity of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3), which are involved in various cellular processes such as cell growth, differentiation, and survival. This inhibition can lead to the suppression of tumor growth and the reduction of inflammation.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-methyl-4-quinolinamine involves the inhibition of JAK2 and STAT3. JAK2 is a tyrosine kinase that is involved in the phosphorylation of STAT3. Once phosphorylated, STAT3 dimerizes and translocates to the nucleus, where it activates the transcription of various genes. This compound inhibits the activity of JAK2, thereby preventing the phosphorylation of STAT3 and its subsequent activation. This inhibition can lead to the suppression of tumor growth and the reduction of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of JAK2 and STAT3, which are involved in various cellular processes such as cell growth, differentiation, and survival. This inhibition can lead to the suppression of tumor growth and the reduction of inflammation. Additionally, this compound has been shown to have anti-viral properties, particularly against the hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chloro-4-methoxyphenyl)-2-methyl-4-quinolinamine in lab experiments is its specificity for JAK2 and STAT3. This specificity allows for the targeted inhibition of these proteins, which can lead to a reduction in tumor growth and inflammation. Additionally, this compound has been shown to have a high degree of purity, which allows for accurate and reproducible experiments. One limitation of using this compound in lab experiments is its potential toxicity. While it has been shown to be relatively non-toxic in vitro, further studies are needed to determine its toxicity in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(3-chloro-4-methoxyphenyl)-2-methyl-4-quinolinamine. One potential direction is the development of more potent and selective inhibitors of JAK2 and STAT3. Additionally, further studies are needed to determine the toxicity of this compound in vivo and its potential for use in clinical trials. Finally, the potential therapeutic applications of this compound in other diseases, such as viral infections, should be explored.
Synthesemethoden
The synthesis method for N-(3-chloro-4-methoxyphenyl)-2-methyl-4-quinolinamine involves a series of chemical reactions. The starting materials are 3-chloro-4-methoxyaniline and 2-methylquinoline. These two compounds are reacted in the presence of a base and a catalyst to form the desired product. The yield of this reaction is typically high, and the purity of the final product can be verified using various analytical techniques such as NMR and HPLC.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-methylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c1-11-9-16(13-5-3-4-6-15(13)19-11)20-12-7-8-17(21-2)14(18)10-12/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLXOUOHUQRMJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5065470.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5065484.png)
![N-(2-furylmethyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5065489.png)
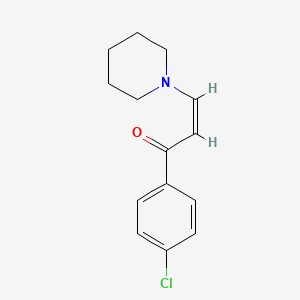


![2-(1,3-benzothiazol-2-ylthio)-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5065515.png)
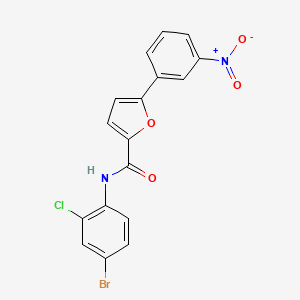
![2-{[5-(isopropylthio)pentyl]oxy}naphthalene](/img/structure/B5065521.png)
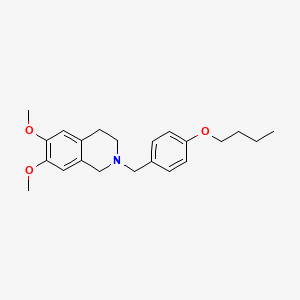
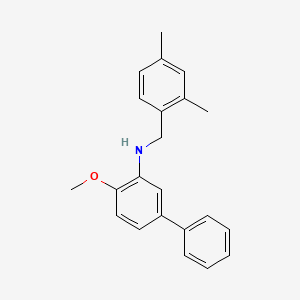
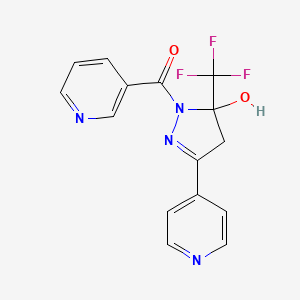
![[4-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)butyl]diethylamine hydrochloride](/img/structure/B5065562.png)
![dimethyl 2-[(4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzoyl)amino]terephthalate](/img/structure/B5065569.png)